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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive iodine atom, a bromine atom amenable to further transformation, and a cyclopropylmethoxy group, offers a rich platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and plausible synthetic routes for this compound. Furthermore, it delves into the anticipated reactivity and potential applications of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine as a key intermediate in the development of novel therapeutic agents, drawing insights from the well-established chemistry of related bromo-iodo-pyridine scaffolds.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, serve as exceptionally valuable intermediates due to their propensity to participate in a wide array of cross-coupling reactions.

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine (CAS No. 2741307-49-1) emerges as a compound of significant interest within this class. The presence of both bromine and iodine atoms at positions 5 and 2, respectively, offers orthogonal reactivity, enabling selective and sequential chemical modifications. The cyclopropylmethoxy group at the 3-position introduces a lipophilic and metabolically stable moiety, a desirable feature in many drug design strategies. This guide aims to consolidate the available information and provide expert insights into the chemical nature and utility of this promising synthetic intermediate.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine are summarized below.

Molecular Structure

The chemical structure of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is depicted below.

Figure 1: Chemical Structure of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 2741307-49-1
Molecular Formula C₉H₉BrINO
Molecular Weight 353.98 g/mol
SMILES Code IC1=NC=C(Br)C=C1OCC2CC2

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropylmethoxy group. The two aromatic protons on the pyridine ring will likely appear as doublets in the downfield region. The protons of the cyclopropylmethyl group will exhibit characteristic multiplets in the upfield region, with the methylene protons adjacent to the oxygen appearing as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the ether group. The carbons of the cyclopropylmethoxy group will appear in the aliphatic region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom and one iodine atom.

Synthesis and Manufacturing

A definitive, published synthetic route for 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is not currently available in peer-reviewed literature, suggesting its likely use as a proprietary intermediate in industrial drug discovery. However, a plausible and logical synthetic strategy can be devised based on established organic chemistry principles and the known synthesis of related compounds.

The proposed synthetic pathway likely commences from a readily available di-substituted pyridine precursor, such as 5-bromo-3-hydroxypyridine. This intermediate can then be subjected to etherification followed by iodination.

G cluster_0 Plausible Synthetic Pathway Start 5-Bromo-3-hydroxypyridine Intermediate 5-Bromo-3-(cyclopropylmethoxy)pyridine Start->Intermediate Etherification Product 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine Intermediate->Product Iodination

Figure 2: Proposed synthetic workflow for 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine.

Step 1: Etherification of 5-Bromo-3-hydroxypyridine

The synthesis would likely begin with the O-alkylation of 5-bromo-3-hydroxypyridine with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Experimental Protocol (Hypothetical):

  • To a solution of 5-bromo-3-hydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature.

  • Stir the mixture for a predetermined time to ensure complete deprotonation.

  • Add cyclopropylmethyl bromide to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-3-(cyclopropylmethoxy)pyridine.

Step 2: Iodination of 5-Bromo-3-(cyclopropylmethoxy)pyridine

The subsequent step involves the regioselective iodination of the electron-rich pyridine ring at the C2 position. This can be achieved using various iodinating agents. Directed ortho-metalation followed by quenching with an iodine source is a powerful strategy for such transformations.

Experimental Protocol (Hypothetical):

  • Dissolve 5-bromo-3-(cyclopropylmethoxy)pyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise to effect deprotonation at the C2 position.

  • After stirring for a short period, add a solution of iodine in the same solvent.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product, 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine, by column chromatography or recrystallization.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the bromine atom at the 5-position intact for subsequent transformations.

G cluster_0 Orthogonal Reactivity Start 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine C2-I C5-Br Path1 Suzuki, Sonogashira, etc. at C2 Start:f0->Path1 More reactive Path2 Further coupling at C5 Path1->Path2 Sequential reaction

Figure 3: Logical relationship of the orthogonal reactivity of the halogen substituents.

This orthogonal reactivity makes 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine an ideal scaffold for the rapid generation of molecular libraries. For instance, a diverse range of aryl, heteroaryl, or alkynyl groups can be introduced at the 2-position via Suzuki, Stille, or Sonogashira coupling reactions. The resulting 5-bromo-3-(cyclopropylmethoxy)-2-substituted pyridine can then undergo a second cross-coupling reaction at the 5-position to introduce another point of diversity.

This step-wise approach provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs, allowing for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine represents a strategically designed and highly valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. While detailed experimental data remains proprietary, its chemical structure allows for a clear prediction of its physicochemical properties and reactivity. The presence of two distinct and orthogonally reactive halogen atoms, combined with a drug-like cyclopropylmethoxy substituent, makes it an attractive starting material for the efficient construction of complex, polysubstituted pyridine derivatives. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of such well-functionalized intermediates is poised to become increasingly critical.

References

Exploratory

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine CAS number and molecular weight

The following technical monograph provides an in-depth analysis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine , a critical trisubstituted pyridine building block used in the synthesis of advanced pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine , a critical trisubstituted pyridine building block used in the synthesis of advanced pharmaceutical agents.

Executive Summary

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine (CAS: 2741307-49-1 ) is a high-value heterocyclic intermediate characterized by its orthogonal reactivity profile. It features three distinct functional handles: a highly reactive iodine at C2, a moderately reactive bromine at C5, and a lipophilic cyclopropylmethoxy ether at C3. This specific substitution pattern makes it a "lynchpin" scaffold in the discovery of Protein Kinase B (PKB/Akt) inhibitors, ROR


t inverse agonists, and other small-molecule modulators requiring precise 2,3,5-pyridine functionalization.

Chemical Identity & Properties

PropertyData
CAS Number 2741307-49-1
IUPAC Name 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine
Molecular Formula C

H

BrINO
Molecular Weight 353.98 g/mol
SMILES BrC1=CN=C(I)C(OCC2CC2)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Hazard Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335)

Synthetic Pathway & Methodology

The synthesis of this compound requires a sequential functionalization strategy to ensure regioselectivity. The standard field-proven route begins with commercially available 3-bromo-5-hydroxypyridine , utilizing the directing effect of the hydroxyl group to install the iodine atom at the C2 position before alkylation.

Step 1: Regioselective Iodination
  • Reaction: Electrophilic aromatic substitution.[1]

  • Precursor: 3-Bromo-5-hydroxypyridine.[2]

  • Reagents: Iodine (I

    
    ), Sodium Carbonate (Na
    
    
    
    CO
    
    
    ).[2]
  • Solvent: Water or Water/Methanol.

  • Mechanism: The hydroxyl group activates the ortho-position (C2) and para-position (C6). However, the pyridine nitrogen directs electrophiles to the

    
    -position (C2/C6). The C2 position is sterically accessible and electronically favored due to the dual activation from the OH (ortho) and Nitrogen (alpha).
    
Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reaction: Nucleophilic substitution (

    
    ).
    
  • Precursor: 5-Bromo-2-iodopyridin-3-ol (Intermediate from Step 1).

  • Reagents: (Bromomethyl)cyclopropane, Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ).
  • Solvent: DMF or NMP (anhydrous).

  • Critical Insight: The use of Cs

    
    CO
    
    
    
    in DMF is preferred over K
    
    
    CO
    
    
    /Acetone to suppress N-alkylation (formation of the pyridone byproduct) and drive the reaction to completion at moderate temperatures (60°C).
Visualization: Synthesis Workflow

SynthesisPathway Start 3-Bromo-5-hydroxypyridine (Starting Material) Step1 Step 1: Iodination (I2, Na2CO3, H2O) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-Bromo-2-iodopyridin-3-ol Step1->Inter Yield: ~85% Step2 Step 2: O-Alkylation (Cyclopropylmethyl bromide, Cs2CO3) Inter->Step2 SN2 Reaction Product TARGET: 5-Bromo-3-(cyclopropylmethoxy)- 2-iodopyridine Step2->Product Yield: ~90%

Figure 1: Two-step synthetic route ensuring regioselective installation of Iodine and Ether moieties.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-iodopyridin-3-ol

Reference Grounding: Adapted from EP 1981884 B1 [1]

  • Setup: Charge a round-bottom flask with 3-bromo-5-hydroxypyridine (1.0 eq) and Sodium Carbonate (3.0 eq).

  • Solvent: Add water (10 mL/g of substrate). Stir until a partial suspension/solution is formed.

  • Addition: Add Iodine (1.05 eq) portion-wise over 30 minutes at room temperature.

    • Why: Controlling the addition rate prevents over-iodination.

  • Reaction: Stir at ambient temperature for 12–16 hours. Monitor by LCMS (Target Mass: 299.9).

  • Workup: Acidify carefully with 2M HCl to pH ~4–5 to precipitate the product.

  • Isolation: Filter the solid, wash with cold water and hexanes. Dry under vacuum.

    • Expected Yield: 80–85%.

Protocol B: Synthesis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

Reference Grounding: Standard O-alkylation conditions for hydroxypyridines [2]

  • Setup: Dissolve 5-bromo-2-iodopyridin-3-ol (1.0 eq) in anhydrous DMF (5 mL/mmol) under Nitrogen atmosphere.

  • Base: Add Cesium Carbonate (1.5 eq). Stir for 15 minutes at Room Temperature.

    • Why: Pre-stirring allows the formation of the phenoxide anion.

  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) via syringe.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Control: Do not overheat (>80°C) to avoid decomposition of the cyclopropyl ring or displacement of the reactive iodine.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF) and 1x with brine.

  • Purification: Silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Validation: Confirm structure via 1H NMR (Look for cyclopropyl multiplets at

      
       0.3–0.6 ppm and O-CH
      
      
      
      doublet at
      
      
      3.9 ppm).

Reactivity & Applications (Chemo-selectivity)

The utility of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine lies in the distinct reactivity of its two halogen atoms.

  • C2-Iodine (High Reactivity): The C-I bond is weaker and located at the electron-deficient 2-position (adjacent to Nitrogen). It undergoes oxidative addition with Pd(0) catalysts at room temperature or mild heating.

    • Primary Use: Suzuki-Miyaura coupling to install the primary heteroaryl/aryl core.

  • C5-Bromine (Moderate Reactivity): The C-Br bond is stronger and requires higher temperatures or specialized ligands (e.g., XPhos, SPhos) to react. It remains intact during C2-functionalization.

    • Secondary Use: Late-stage diversification or installation of solubilizing tails.

Visualization: Chemo-selective Logic

Reactivity cluster_0 First Functionalization (C2-I) cluster_1 Second Functionalization (C5-Br) Target 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine Rxn1 Suzuki Coupling (Pd(PPh3)4, Na2CO3, 60°C) Target->Rxn1 I reacts first Prod1 2-Aryl-5-bromo-3-(cyclopropylmethoxy)pyridine Rxn1->Prod1 Rxn2 Buchwald-Hartwig / Suzuki (Pd2(dba)3, XPhos, 100°C) Prod1->Rxn2 Br reacts second Final Final Drug Candidate Rxn2->Final

Figure 2: Sequential cross-coupling strategy utilizing the reactivity difference between C2-I and C5-Br.

References

  • European Patent Office. (2008). Thiazole Compounds as Protein Kinase B (PKB) Inhibitors. EP 1981884 B1. (Describes synthesis of the 5-bromo-2-iodopyridin-3-ol core).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593690, 5-Bromo-2-iodopyridine. (General properties of the halo-pyridine scaffold).

  • BLDpharm. (2024). Product Analysis: 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine (CAS 2741307-49-1).[3]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

An In-Depth Technical Guide Introduction 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its polysubstituted pyridine core, featuring bromine and iodine atoms, offers multiple, distinct reaction sites for further chemical elaboration, such as cross-coupling reactions. The presence of the cyclopropylmethoxy group can enhance metabolic stability and introduce favorable conformational constraints. This guide provides detailed, field-proven protocols for the synthesis of this valuable building block, designed for practical application by researchers and scientists. We will explore the strategic synthesis of a key pyridinone intermediate followed by the introduction of the cyclopropylmethoxy side-chain.

Synthetic Strategy Overview

The synthesis of the target compound is efficiently achieved through a two-stage process. The initial stage focuses on the construction of the core heterocyclic intermediate, 5-bromo-3-iodopyridin-2-ol. This intermediate is then elaborated in the second stage via a classic Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Synthetic_Pathway SM Starting Materials (e.g., 5-Bromo-2-hydroxypyridine) INT Intermediate 5-Bromo-3-iodopyridin-2-ol SM->INT Stage 1: Iodination FIN Final Product 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine INT->FIN Stage 2: Williamson Ether Synthesis

Caption: Overall two-stage synthetic strategy.

Part I: Synthesis of Key Intermediate: 5-Bromo-3-iodopyridin-2-ol

The pivotal intermediate, 5-bromo-3-iodopyridin-2-ol, can be prepared via several routes. We present the most direct and efficient method: the electrophilic iodination of a commercially available precursor. This pyridinone tautomer is crucial for the subsequent etherification step.

Protocol A: Direct Iodination of 5-Bromo-2-hydroxypyridine

This protocol leverages the electron-rich nature of the 5-bromo-2-hydroxypyridine ring for a direct electrophilic substitution. N-Iodosuccinimide (NIS) serves as a mild and effective source of the electrophilic iodine (I+).

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): Chosen for its ease of handling compared to molecular iodine and its ability to generate the required iodonium ion under relatively mild conditions.

  • Acetonitrile (ACN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction without interfering with the electrophilic substitution mechanism.

  • Reflux: The application of heat is necessary to overcome the activation energy of the C-H bond functionalization, ensuring a reasonable reaction rate and high conversion.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add dry acetonitrile (ACN) to the flask to create a solution or suspension.

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), slowly add N-iodosuccinimide (NIS) (1.1 to 1.3 eq) to the mixture at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 1-2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the resulting residue with ethyl acetate. Wash the organic layer sequentially with water and saturated sodium thiosulfate solution (to quench any remaining NIS/iodine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product, 5-bromo-3-iodopyridin-2-ol, is often obtained as a solid and can be purified further by recrystallization or silica gel column chromatography if necessary. A high yield of over 85% is typically expected.[1]

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (mmol)Equiv.
5-Bromo-2-hydroxypyridine173.992.62 g15.11.0
N-Iodosuccinimide (NIS)224.994.47 g19.91.3
Acetonitrile41.0550 mL--
Ethyl Acetate88.11As needed--
Sodium Thiosulfate Soln.-As needed--
Anhydrous MgSO4120.37As needed--

Part II: Williamson Ether Synthesis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

With the key intermediate in hand, the final step is the attachment of the cyclopropylmethoxy side-chain. The Williamson ether synthesis is the ideal method for this transformation, involving the SN2 reaction between the nucleophilic pyridinolate anion and an appropriate electrophile.[2]

Causality Behind Experimental Choices:

  • Mechanism: This reaction proceeds via an SN2 mechanism.[2][3] The hydroxyl group of the pyridinone is deprotonated by a base to form a potent nucleophile, which then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group.

  • Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to fully deprotonate the relatively acidic N-H proton of the pyridinone tautomer, forming the sodium salt in situ. This generates the required nucleophile without competing in the substitution reaction.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the ionic intermediate (the sodium salt) and effectively solvate the cation, leaving the anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.[4]

  • Electrophile ((Bromomethyl)cyclopropane): This primary alkyl halide is an excellent substrate for SN2 reactions, as it is sterically unhindered, minimizing the potential for competing elimination reactions.[3]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 5-bromo-3-iodopyridin-2-ol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at this temperature for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.

  • Alkylation: Slowly add (bromomethyl)cyclopropane (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine.

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (mmol)Equiv.
5-Bromo-3-iodopyridin-2-ol299.893.00 g10.01.0
Sodium Hydride (60%)24.00 (as NaH)0.48 g12.01.2
(Bromomethyl)cyclopropane134.991.48 g11.01.1
Anhydrous DMF73.0940 mL--
Ethyl Acetate88.11As needed--
Sat. aq. NH4Cl-As needed--

Experimental Workflow Visualization

G Synthesis & Purification Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Etherification cluster_2 Final Purification A 1. Charge Reactor with 5-Bromo-2-hydroxypyridine & ACN B 2. Add N-Iodosuccinimide (NIS) A->B C 3. Reflux for 1-2 hours B->C D 4. Concentrate in vacuo C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry & Concentrate to yield Crude 5-Bromo-3-iodopyridin-2-ol E->F G 7. Dissolve Intermediate in DMF F->G Proceed with crude or purified intermediate H 8. Deprotonate with NaH at 0°C I 9. Add (Bromomethyl)cyclopropane J 10. Stir at RT until completion K 11. Quench & Aqueous Extraction L 12. Dry & Concentrate M 13. Column Chromatography L->M N 14. Characterize Final Product M->N

Sources

Application

Negishi coupling reaction parameters for 2-iodo-3-alkoxypyridines

Application Note: Optimized Negishi Coupling Parameters for 2-Iodo-3-Alkoxypyridines Executive Summary The coupling of 2-iodo-3-alkoxypyridines presents a specific "push-pull" challenge in organometallic chemistry. While...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Negishi Coupling Parameters for 2-Iodo-3-Alkoxypyridines

Executive Summary

The coupling of 2-iodo-3-alkoxypyridines presents a specific "push-pull" challenge in organometallic chemistry. While the C2-iodine bond is highly reactive toward oxidative addition (electronic activation), the C3-alkoxy group exerts significant steric pressure on the palladium center, often retarding the transmetallation step or forcing reductive elimination of homocoupled byproducts.

This guide details a robust protocol utilizing LiCl-mediated organozinc solubilization (Knochel-type reagents) combined with sterically demanding N-heterocyclic carbene (NHC) or biaryl phosphine ligands . This system overcomes the "ortho-effect" inhibition typical of 3-substituted pyridines.

Substrate Analysis: The 2-Iodo-3-Alkoxypyridine Challenge

To optimize the reaction, one must understand the failure modes specific to this scaffold:

  • The Steric Wall: The C3-alkoxy group (–OR) creates a steric wall. Standard ligands (e.g., PPh3, dppf) often fail to facilitate the approach of the organozinc reagent during transmetallation.

  • The Chelation Trap: The pyridine nitrogen and the C3-oxygen lone pairs can potentially form a stable, non-reactive chelate with the zinc or palladium species, arresting the catalytic cycle.

  • Catalyst Poisoning: Pyridines are notorious for binding irreversibly to Pd(II) species. High-turnover catalysts (TON) with bulky ligands are required to prevent this coordination saturation.

Critical Reaction Parameters

A. The Catalyst Engine (Ligand Selection)

For this specific substrate, standard Pd(PPh3)4 is insufficient. Two catalyst classes are recommended based on steric bulk and electron-richness:

  • Pd-PEPPSI-IPent (Priority 1): The "IPent" (Isopentyl) variant of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is superior to the standard IPr for ortho-substituted heterocycles. The bulky NHC ligand forces the product off the metal center.

  • XPhos Pd G2/G3 (Priority 2): Buchwald’s XPhos ligand is exceptionally good at facilitating oxidative addition in hindered chlorides/bromides, but for iodides, its primary benefit here is stabilizing the Pd(0) species against aggregation.

B. The "Turbo-Zinc" Effect (LiCl Additive)

The presence of Lithium Chloride (LiCl) is non-negotiable for high yields in this system.

  • Function: LiCl breaks up the polymeric aggregates of organozinc halides (RZnX) into monomeric, soluble species of the type RZnX·LiCl.

  • Impact: This increases the rate of transmetallation by orders of magnitude, outcompeting side reactions like protodehalogenation.

C. Solvent Systems
  • THF (Anhydrous): The primary solvent for zinc reagent preparation.

  • NMP or DMI (Co-solvent): For extremely recalcitrant substrates, adding 10-20% N-methyl-2-pyrrolidone (NMP) can stabilize the polar transition state of the transmetallation.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of LiCl and the steric interaction at the C3 position.

NegishiCycle PreCat Precatalyst (Pd-PEPPSI-IPent) Pd0 Active Species L-Pd(0) PreCat->Pd0 Activation OxAdd Oxidative Addition (Fast for Iodide) Pd0->OxAdd + 2-iodo-3-alkoxypyridine PdII_Int Pd(II) Intermediate Steric Clash at C3 OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting Step) PdII_Int->TransMet Zn_Agg R-Zn-X (Aggregate) Low Reactivity Zn_LiCl R-Zn-X • LiCl (Monomeric/Active) Zn_Agg->Zn_LiCl + LiCl (Solubilization) Zn_LiCl->TransMet Enters Cycle RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the solubilization of Zinc aggregates by LiCl to overcome the steric barrier at the transmetallation step.

Detailed Experimental Protocols

Protocol A: Preparation of Organozinc Reagent (Knochel Method)

Note: All steps must be performed under Argon or Nitrogen.[1]

  • Zinc Activation:

    • In a flame-dried Schlenk flask, add Zinc dust (1.5 equiv) and heat to 150°C under vacuum for 1 hour.

    • Cool to RT under Argon. Add dry THF (0.5 M concentration relative to halide).

    • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool.

    • Add TMSCl (1 mol%) and stir for 5 minutes.

  • Reagent Formation:

    • Add the organic halide (R-I or R-Br) precursor (1.0 equiv).

    • Crucial Step: Add LiCl (1.1 equiv) dissolved in anhydrous THF.

    • Stir at RT (for Alkyl-I) or 50°C (for Aryl-Br) until GC/LCMS shows full conversion of the halide.

    • Titrate the resulting RZnX·LiCl solution using Iodine/LiCl to determine exact concentration.

Protocol B: The Coupling Reaction
  • Charge Vessel: In a separate dried vial, add 2-iodo-3-alkoxypyridine (1.0 equiv) and Pd-PEPPSI-IPent (2.0 mol%).

  • Solvent: Add anhydrous THF (or THF/NMP 9:1).

  • Addition: Add the titrated RZnX·LiCl solution (1.3 equiv) dropwise via syringe at room temperature.

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • Checkpoint: If conversion is <50% after 1 hour, heat to 60°C . The C3-alkoxy group may require thermal energy to overcome the rotational barrier.

  • Quench: Cool to RT, dilute with EtOAc, and quench with Sat. NH4Cl.[1]

  • Purification: The pyridine product will be basic. Ensure the aqueous layer during extraction is pH > 8 to prevent protonation and loss of product to the water phase.

Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Zinc.1. Switch catalyst to Pd-PEPPSI-IPent (more robust).2. Verify LiCl was added to Zinc prep.3. Add 10% NMP cosolvent.
Homocoupling of R-ZnX Slow Transmetallation.The oxidative addition occurred, but the Zinc reagent didn't transfer. Increase catalyst loading to 5% or switch to XPhos Pd G2 .
De-iodination (Protodehalogenation) Moisture in solvent.Re-dry THF over Na/Benzophenone or molecular sieves. Ensure inert atmosphere is rigorous.
Starting Material Remains Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Zinc Prep cluster_1 Step 2: Coupling Zn_Act Zn Activation (TMSCl/Dibromoethane) LiCl_Add Add LiCl (Essential) Zn_Act->LiCl_Add Form_Zn Form RZnX•LiCl LiCl_Add->Form_Zn Add_Zn Add RZnX Dropwise Form_Zn->Add_Zn Mix_Sub Mix Substrate + Pd-PEPPSI-IPent Mix_Sub->Add_Zn Monitor Monitor (LCMS) @ 1 hr Add_Zn->Monitor Quench (NH4Cl) Quench (NH4Cl) Monitor->Quench (NH4Cl) Complete Heat to 60°C Heat to 60°C Monitor->Heat to 60°C Incomplete

Figure 2: Decision-tree workflow for the synthesis and coupling process.

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and User-Friendly Catalyst for the Negishi Cross-Coupling Reaction. Chemistry – A European Journal.[2]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Journal of the American Chemical Society.[4] (Contextual reference for ligand steric effects on 3-substituted pyridines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Light Sensitivity Degradation of 2-Iodopyridine Compounds

Welcome to the technical support center for handling and utilizing 2-iodopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but light-s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and utilizing 2-iodopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but light-sensitive reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of 2-Iodopyridine's Photoreactivity

2-Iodopyridine is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions to forge new carbon-carbon bonds.[1] However, its utility is intrinsically linked to its primary challenge: a susceptibility to degradation upon exposure to light. This photodegradation is not merely an inconvenience; it can lead to decreased yields, formation of complex byproduct mixtures, and catalyst inhibition, ultimately compromising the integrity and reproducibility of your experimental results.

The core of this instability lies in the carbon-iodine (C-I) bond. Upon absorption of photons, particularly in the UV range, this bond can undergo homolytic cleavage, generating a highly reactive 2-pyridyl radical and an iodine radical.[2] These radical species can then initiate a cascade of secondary reactions, leading to the formation of various impurities.

This guide provides a comprehensive resource in a question-and-answer format to directly address the specific issues you may encounter, helping you to minimize degradation and maximize the success of your reactions.

Part 1: Frequently Asked Questions (FAQs) - Proactive Measures for Stability

This section focuses on the preventative measures you can take to protect your 2-iodopyridine compounds from the moment you receive them to their use in a reaction.

Q1: My new bottle of 2-iodopyridine has a slight yellow or brownish tint. Is it already degraded?

A slight discoloration is common and does not necessarily indicate significant degradation. 2-Iodopyridine can appear as a colorless to light orange or yellow liquid or solid.[3] However, a pronounced dark brown or black color, especially if the compound is a liquid, suggests more extensive degradation. The key is to assess its suitability for your specific application. For highly sensitive downstream reactions, purification via column chromatography or distillation may be necessary.

Q2: What are the ideal storage conditions for 2-iodopyridine?

To maximize the shelf-life of 2-iodopyridine, it is crucial to minimize its exposure to light and oxygen. The following storage conditions are recommended:

ParameterRecommendationRationale
Light Store in an amber or opaque glass bottle.[4]Prevents the absorption of photons that initiate C-I bond cleavage.
Temperature Store in a cool, dark place, ideally refrigerated (2-8 °C).[5]Reduces the rate of thermally induced degradation and slows the kinetics of any ongoing decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and reactions with atmospheric moisture. The 2-pyridyl radical can react with oxygen to form photooxidation byproducts.[6]

Q3: I've noticed some commercial 2-iodopyridine is "stabilized." What does this mean and how do stabilizers work?

Commercial suppliers often add stabilizers to prolong the shelf-life of 2-iodopyridine. The two most common stabilizers are copper chips and sodium thiosulfate.

  • Copper: Often seen as small chips or powder in the bottle, copper acts as a radical scavenger.[7][8] It can terminate the radical chain reactions initiated by the photolysis of the C-I bond, thereby preventing the formation of degradation byproducts. The mechanism likely involves the reaction of the highly reactive pyridyl or iodine radicals with the copper surface.

  • Sodium Thiosulfate (Na₂S₂O₃): This is a reducing agent that is particularly effective at quenching elemental iodine (I₂) that can form from the combination of iodine radicals.[3][9][10] The removal of I₂ is important as it can itself absorb light and act as a photosensitizer, accelerating the degradation of the 2-iodopyridine.

Q4: Can I prepare a stock solution of 2-iodopyridine for multiple reactions?

While convenient, preparing stock solutions of 2-iodopyridine is generally not recommended due to its light sensitivity. If you must prepare a stock solution, adhere to the following best practices:

  • Preparation: Prepare the solution under subdued light (e.g., in a fume hood with the sash lowered and ambient lights dimmed) and under an inert atmosphere.

  • Storage: Store the solution in an amber vial with a tightly sealed cap, wrapped in aluminum foil for extra protection, and refrigerated.

  • Usage: Use the stock solution as quickly as possible, preferably within the same day. Do not store for extended periods.

Part 2: Troubleshooting Guides - Reactive Solutions for Experimental Challenges

This section provides step-by-step guidance for when you encounter problems during your experiments that may be related to 2-iodopyridine degradation.

Troubleshooting Scenario 1: Low Yield in a Cross-Coupling Reaction (e.g., Suzuki or Sonogashira)

You've set up a Suzuki or Sonogashira coupling with 2-iodopyridine, but the reaction is sluggish, or the yield of your desired product is significantly lower than expected.

  • What was the appearance of the 2-iodopyridine before use? If it was significantly discolored, the starting material may have already been partially degraded.

  • How was the reaction set up? Was it protected from light? Was the solvent properly degassed?

  • What does the crude reaction mixture look like on a TLC plate or LC-MS? Are there multiple new spots, or is there a significant amount of unreacted starting material?

  • Cause A: Degradation of 2-Iodopyridine Prior to Reaction.

    • Explanation: If the 2-iodopyridine has degraded, you are starting with a lower effective concentration of your substrate. Furthermore, the degradation byproducts can act as catalyst poisons.

    • Solution:

      • Purify the 2-Iodopyridine: If you suspect the quality of your starting material is poor, purify it by flash column chromatography on silica gel or distillation immediately before use.

      • Use a Fresh Bottle: If possible, use a new, unopened bottle of 2-iodopyridine, preferably one that contains a stabilizer.

  • Cause B: In-situ Photodegradation During Reaction Setup and Execution.

    • Explanation: Even ambient laboratory light can be sufficient to initiate photodegradation, especially over the course of a long reaction.

    • Solution:

      • Protect the Reaction from Light: Wrap your reaction flask completely in aluminum foil.

      • Work in Subdued Light: During the weighing and addition of reagents, minimize exposure to direct light.

  • Cause C: Catalyst Inhibition by Degradation Products.

    • Explanation: The photodegradation of 2-iodopyridine generates radical species and potentially 2-hydroxypyridine and elemental iodine. These can interfere with the palladium catalytic cycle. For example, iodine can oxidatively add to the Pd(0) catalyst, forming inactive Pd(II) species. Phenolic compounds like 2-hydroxypyridine can coordinate to the palladium center, inhibiting substrate binding.

    • Solution:

      • Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help to overcome the effects of catalyst poisoning.

      • Add a Stabilizer/Scavenger: If your 2-iodopyridine is unstabilized, consider adding a small amount of a radical scavenger. A small chip of copper can be added to the reaction mixture. For reactions in which free iodine is suspected to be an issue, the addition of a small amount of sodium thiosulfate (though this is less common in non-aqueous reaction media and compatibility should be considered) could be beneficial.

  • To a dry Schlenk flask, add the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • In a separate vial, weigh the 2-iodopyridine (1.0 equiv.) under subdued light.

  • Add degassed solvent (e.g., a mixture of dioxane and water) to the Schlenk flask via syringe.

  • Add the 2-iodopyridine to the reaction mixture.

  • Wrap the flask completely in aluminum foil.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

Troubleshooting Scenario 2: Observation of Unexpected Byproducts

You observe multiple unexpected spots on your TLC plate or peaks in your LC-MS analysis, making purification difficult.

  • Cause: Formation of Homocoupled and Other Degradation-Derived Byproducts.

    • Explanation: The 2-pyridyl radicals generated from photolysis can dimerize to form bipyridyls. They can also abstract hydrogen atoms from the solvent to form pyridine. In the presence of oxygen, photooxidative products can also form.

    • Solution:

      • Strict Exclusion of Light and Oxygen: This is the most critical step. Ensure your reaction is fully protected from light and that all solvents and the reaction headspace are rigorously deoxygenated.

      • Use Stabilized 2-Iodopyridine: Start with a high-quality, stabilized reagent to minimize the initial concentration of radical initiators.

      • Optimize Reaction Conditions: In some cases, faster reaction kinetics can outcompete the rate of degradation. Consider optimizing the temperature, catalyst, or ligand to accelerate the desired cross-coupling reaction. For Sonogashira couplings, the presence of copper can sometimes promote the homocoupling of the alkyne (Glaser coupling), so using a copper-free protocol may be beneficial if diyne byproducts are observed.[13]

Part 3: Visualizing Degradation and Experimental Workflow

To better understand the processes at play, the following diagrams illustrate the key pathways and workflows.

Photodegradation Pathway of 2-Iodopyridine

G cluster_byproducts Potential Byproducts 2-Iodopyridine 2-Iodopyridine Radical_Formation Homolytic Cleavage 2-Iodopyridine->Radical_Formation C-I Bond Cleavage Photon (hν) Photon (hν) Photon (hν)->Radical_Formation 2-Pyridyl_Radical 2-Pyridyl Radical Radical_Formation->2-Pyridyl_Radical Iodine_Radical Iodine Radical Radical_Formation->Iodine_Radical Pyridine Pyridine 2-Pyridyl_Radical->Pyridine H• abstraction Bipyridyl Bipyridyl 2-Pyridyl_Radical->Bipyridyl Dimerization 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridyl_Radical->2-Hydroxypyridine + O₂, H₂O Elemental_Iodine Iodine (I₂) Iodine_Radical->Elemental_Iodine Dimerization Byproducts Byproducts Pyridine->Byproducts Bipyridyl->Byproducts 2-Hydroxypyridine->Byproducts Elemental_Iodine->Byproducts G Start Low Yield Observed Check_Reagent Assess 2-Iodopyridine Quality (Color, Age, Storage) Start->Check_Reagent Reagent_OK Reagent Appears Good Check_Reagent->Reagent_OK Purify Purify 2-Iodopyridine (Distillation/Chromatography) Reagent_OK->Purify No Check_Setup Review Experimental Setup Reagent_OK->Check_Setup Yes Purify->Check_Setup New_Reagent Use Fresh, Stabilized 2-Iodopyridine New_Reagent->Check_Setup Setup_OK Setup is Correct Check_Setup->Setup_OK Protect_Light Wrap Flask in Foil, Work in Dim Light Setup_OK->Protect_Light No Optimize Optimize Reaction Conditions (Increase Catalyst Load, Change Ligand/Base) Setup_OK->Optimize Yes Degas Ensure Rigorous Degassing of Solvents Protect_Light->Degas Degas->Optimize End Improved Yield Optimize->End

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

By understanding the inherent reactivity of 2-iodopyridine and implementing these proactive and reactive strategies, you can significantly improve the reliability and success of your synthetic endeavors.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Available at: [Link]

  • ACS Publications. (n.d.). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. Available at: [Link]

  • PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available at: [Link]

  • Preprints.org. (2025, December 14). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]

  • CP Lab Safety. (n.d.). 2-Iodopyridine, (stabilized with Copper chip), 5 grams. Available at: [Link]

  • PubMed. (2022, November 14). Photochemical C(sp2)-H Pyridination via Arene-Pyridinium Electron Donor-Acceptor Complexes. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PMC. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Available at: [Link]

  • KWR. (2025, February 14). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. Available at: [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • Preprints.org. (2024, May 6). Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies. Available at: [Link]

  • ResearchGate. (2009, January 15). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Available at: [Link]

  • WUR eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Available at: [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • CUNY Academic Works. (n.d.). Dual Release of Nitrene and Atomic Oxygen Reactive Intermedi. Available at: [Link]

  • IAGIM. (n.d.). Photostability. Available at: [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • DiVA. (n.d.). Visible Light Generation of Iodine Atoms and I-I Bonds: Sensitized I Oxidation and I3 Photodissociation. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (2025, August 6). Benzidine photodegradation: A mass spectrometry and UV spectroscopy combined study. Available at: [Link]

  • PMC. (2025, May 20). Study of the Photoinduced Fate of Selected Contaminants in Surface Waters by HPLC‐HRMS. Available at: [Link]

  • SLS Ireland. (n.d.). 2-Iodopropane, contains copper | 148938-100G | SIGMA-ALDRICH. Available at: [Link]

  • NMIJ. (2022, February 3). Standardization of sodium thiosulfate titrant. Available at: [Link]

  • Google Patents. (n.d.). DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes.
  • Luxembourg Bio Technologies. (n.d.). USING ACETONITRILE AND TETRAHYDROFURAN INSTEAD OF N,N-DIMETHYLFORMAMIDE IN PEPTIDE BOND FORMATION. Available at: [Link]

  • ResearchGate. (n.d.). Steady state photolysis of DNNDs/Iod in acetonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Iodometry. Titration with Sodium Thiosulfate Numerous methods are based upon the reducing properties of iodide ion: 2I + 2e →. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

  • Chemistry LibreTexts. (2020, June 23). 2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion rates in cross-coupling of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

Subject: Troubleshooting Low Conversion & Selectivity Issues Molecule ID: 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Stille) Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion & Selectivity Issues Molecule ID: 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Stille)

Introduction: Understanding Your Substrate

You are likely experiencing stalling (low conversion) or side-product formation when attempting to functionalize the C2-position of this pyridine scaffold. While 2-iodopyridines are typically highly reactive, the 3-(cyclopropylmethoxy) substituent introduces a specific set of steric and electronic challenges that defeat standard "textbook" conditions.

The Core Challenge: The "Orthogonal" Trap
  • Steric Shielding: The cyclopropylmethoxy group at C3 is bulky. It creates significant steric hindrance directly adjacent to the C2-Iodo reactive site, slowing down the Oxidative Addition step of the catalytic cycle.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a strong sigma-donor. In electron-deficient pyridines, this nitrogen can bind irreversibly to the Palladium center (forming a "Pd-sink"), effectively removing active catalyst from the cycle.

  • Reactivity Mismatch: While C2-I is electronically preferred over C5-Br, the steric bulk at C3 can invert the kinetic favorability if the catalyst ligand is not large enough to overcome the barrier, leading to stalling or even competing reactivity at C5.

Module 1: Diagnostic & Troubleshooting Guide

Use this Q&A section to diagnose your specific failure mode.

Q1: My reaction stalls at 30-50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (The "N-Binder" Effect). Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often fail here. The pyridine nitrogen coordinates to the Pd(II) species, forming a stable, inactive complex. This is exacerbated by the C3-alkoxy group, which might offer a secondary coordination site (chelation effect), locking the catalyst.

  • The Fix: Switch to bulky, electron-rich phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

    • Recommendation: XPhos or SPhos . These ligands are bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center, while their electron-rich nature accelerates oxidative addition into the hindered C2-I bond.

Q2: I am seeing the "Des-Iodo" product (5-bromo-3-(cyclopropylmethoxy)pyridine).

Diagnosis: Protodehalogenation. This occurs when the oxidative addition complex forms but fails to undergo transmetallation. Instead, it grabs a hydride (from the solvent or base) and reductively eliminates.

  • The Fix:

    • Solvent: Avoid alcohols (MeOH, EtOH) or wet ethereal solvents if possible. Switch to anhydrous Toluene or Dioxane .

    • Base: If using carbonates (K₂CO₃), ensure they are dry. Switch to anhydrous K₃PO₄ .

    • Temperature: Lower the temperature. High heat (>100°C) promotes beta-hydride elimination pathways. Try 60-80°C with a more active catalyst (e.g., Pd-G3-XPhos ).

Q3: Is the Cyclopropyl ring stable?

Diagnosis: Ring Integrity. Cyclopropyl rings are generally stable under basic cross-coupling conditions. However, they are sensitive to strong Lewis Acids or Radical conditions .

  • The Fix: Avoid radical precursors (e.g., AIBN) or harsh Lewis acids. Standard Suzuki basic conditions (pH 9-11) are safe for this moiety.

Module 2: Visualization of Failure Modes

The following diagram illustrates the decision matrix for troubleshooting based on your observed LCMS data.

TroubleshootingFlow Start Start: Analyze LCMS/NMR Result_SM Major: Starting Material (Stalled Reaction) Start->Result_SM Result_DesI Major: Des-Iodo Product (Protodehalogenation) Start->Result_DesI Result_C5 Major: C5-Coupling (Regio-error) Start->Result_C5 Result_Prod Target Product C2-Coupled Start->Result_Prod Cause_Steric Cause: C3-Steric Hindrance prevents Oxidative Addition Result_SM->Cause_Steric Cause_Poison Cause: Pyridine N-Coordination (Catalyst Poisoning) Result_SM->Cause_Poison Cause_Hydride Cause: Slow Transmetallation + Hydride Source Result_DesI->Cause_Hydride Cause_Ligand Cause: Ligand too small (Prefers unhindered C5) Result_C5->Cause_Ligand Sol_Buchwald Solution: Switch to XPhos Pd G3 or SPhos Pd G3 Cause_Steric->Sol_Buchwald Cause_Poison->Sol_Buchwald Sol_Anhydrous Solution: Dry Solvents, Switch Base to K3PO4 Cause_Hydride->Sol_Anhydrous Sol_Temp Solution: Lower Temp (60°C) + Active Catalyst Cause_Ligand->Sol_Temp

Caption: Logic flow for diagnosing reaction failures based on crude reaction mixture analysis.

Module 3: Optimized Experimental Protocols

Do not rely on generic "Suzuki" conditions. Use these protocols specifically tuned for hindered 2-halopyridines .

Protocol A: The "High Performance" Method (Recommended)

Best for: Difficult substrates where conversion is <50% with standard catalysts.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Substrate 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine1.0Limiting reagent
Coupling Partner Boronic Acid / Pinacol Ester1.2 - 1.5Excess helps drive kinetics
Catalyst XPhos Pd G3 (or G4)0.02 - 0.05Pre-formed precatalyst is crucial
Base K₃PO₄ (0.5 M in H₂O)2.0 - 3.0Mild, effective for pyridines
Solvent THF or 1,4-Dioxane [0.1 M]Degassed thoroughly
Temp/Time 60°C2-4 hrsMonitor by LCMS

Step-by-Step:

  • Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).

  • Add degassed solvent (THF or Dioxane) via syringe.

  • Add the degassed aqueous base (K₃PO₄) via syringe. Note: Biphasic systems often work better for hindered couplings than anhydrous ones if the boronic acid is stable.

  • Stir vigorously at 60°C.

    • Why 60°C? Higher temps (100°C) increase the risk of C5-Br activation or protodehalogenation. XPhos is active enough at mild temperatures.

Protocol B: The "Robust/Scale-Up" Method

Best for: Cases where Buchwald precatalysts are unavailable or for larger scale batches.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst Pd(dppf)Cl₂ · DCM 0.05Robust, bidentate ligand resists poisoning
Base Cs₂CO₃ 2.5Anhydrous powder
Solvent Toluene / Water (4:1)[0.2 M]Classic biphasic system
Temp 80°C - 90°CRequires higher temp than XPhos

Critical Note: Pd(dppf)Cl₂ is a bidentate ligand with a large bite angle. It is less susceptible to displacement by the pyridine nitrogen than monodentate ligands like PPh₃, making it a reliable "workhorse" for pyridine coupling, though it may be slower than XPhos.

Module 4: Mechanistic Insight (The "Why")

Understanding the competition between the Productive Cycle and the Poisoning Cycle is key to optimization.

Mechanism cluster_steric Steric Blockade at C3 Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Complex A) Pd0->OxAdd Fast (if Ligand Bulky) Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Competes (if Ligand Small) Substrate Substrate (2-I, 3-OR, 5-Br) Substrate->OxAdd At C2-I TransMet Transmetallation OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The critical competition: Bulky ligands (L) favor the upper path (Oxidative Addition). Small ligands allow the lower path (Poisoning via N-coordination).

References

  • BenchChem. (2025).[8] A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. (Provides reactivity hierarchy C-I vs C-Br).

  • Sigma-Aldrich. (n.d.). G3 and G4 Buchwald Precatalysts. (Protocols for hindered substrates using XPhos).

  • Molecules (MDPI). (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. (Mechanisms of pyridine N-coordination poisoning).

  • Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions.[3] (Quantitative data on oxidative addition rates for halopyridines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

An Expert's Comparative Guide to the Spectroscopic Analysis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine This guide provides a detailed analytical framework for the structural elucidation of 5-Bromo-3-(cyclopropylmet...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Spectroscopic Analysis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

This guide provides a detailed analytical framework for the structural elucidation of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. For professionals in drug development and chemical research, unambiguous structural confirmation is a critical checkpoint. This document offers an in-depth analysis of the compound's proton nuclear magnetic resonance (¹H NMR) spectrum, compares this primary technique with alternative analytical methods, and provides a robust experimental protocol for acquiring high-fidelity data.

Part 1: Deconstructing the ¹H NMR Spectrum

¹H NMR spectroscopy is an unparalleled tool for probing the electronic environment of protons within a molecule. The predicted spectrum of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a composite of signals influenced by the pyridine ring's aromaticity and the complex inductive and anisotropic effects of its substituents: an iodine atom, a bromine atom, and a cyclopropylmethoxy group.

Molecular Structure and Proton Environments

The distinct electronic environments of the protons in the title compound are labeled below for spectroscopic assignment.

Caption: Labeled proton environments of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine.

Predicted ¹H NMR Spectral Data and Rationale

The expected chemical shifts (δ) are influenced by shielding and deshielding effects. Electronegative atoms (N, O, Br, I) pull electron density away from adjacent protons, deshielding them and shifting their signals downfield (higher δ values).[1][2][3] Conversely, the unique electronic structure of the cyclopropyl ring creates a shielding cone of anisotropy, shifting its protons significantly upfield (lower δ values).[4]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationExpert Rationale
H(c) ~8.1 - 8.3Doublet (d)1HLocated at the C-6 position, this proton is ortho to the electronegative nitrogen atom, resulting in strong deshielding and a downfield shift.[5][6] It exhibits coupling with H(d).
H(d) ~7.8 - 8.0Doublet (d)1HSituated at the C-4 position, this proton's chemical shift is influenced by the para iodine and ortho bromine substituents. It is coupled to H(c).
H(a) ~4.0 - 4.2Doublet (d)2HThese methylene protons are directly attached to an oxygen atom, causing a significant downfield shift.[2][4] They are split into a doublet by the adjacent methine proton, H(b).
H(b) ~1.2 - 1.4Multiplet (m)1HThis methine proton is coupled to both the H(a) methylene protons and the H(e)/H(e') cyclopropyl protons, resulting in a complex multiplet.
H(e) & H(e') ~0.3 - 0.7Multiplets (m)4HThese cyclopropyl protons reside in a highly shielded region due to the ring's current, pushing their signals to a characteristic upfield location.[1][4] They are often magnetically non-equivalent, leading to complex splitting patterns.

Part 2: A Comparative Framework of Analytical Techniques

While ¹H NMR is the primary tool for structural analysis, a multi-faceted approach provides the highest degree of confidence, a necessity for regulatory submissions and peer-reviewed publications.

Performance Comparison of Key Analytical Methods
TechniqueInformation ProvidedAdvantages for This MoleculeLimitations & Considerations
¹H NMR Proton framework, connectivity (via coupling), and stoichiometry (via integration).Excellent for confirming the presence and connectivity of the cyclopropylmethoxy side chain and the substitution pattern on the pyridine ring.Signal overlap is possible in complex spectra; provides no direct information on quaternary carbons.
¹³C NMR Complete carbon skeleton, including quaternary carbons and functional groups.Unambiguously confirms the 11 unique carbon environments in the molecule, complementing the ¹H NMR data.Inherently lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity maps: ¹H-¹H (COSY), one-bond ¹H-¹³C (HSQC), and long-range ¹H-¹³C (HMBC).Essential for resolving ambiguities in ¹H assignments and definitively connecting the cyclopropylmethoxy group to the C-3 position of the pyridine ring.Requires significantly more instrument time and expertise for data interpretation.
Mass Spectrometry (MS) High-resolution molecular weight and isotopic pattern.Provides the exact mass, confirming the elemental formula (C₉H₉BrIN₂O). The characteristic isotopic signature of bromine is a key validation point.Isomers cannot be distinguished; provides limited direct information on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the C-O-C ether linkage and vibrations associated with the substituted aromatic ring.Provides little information about the overall molecular architecture and substitution pattern.
Integrated Workflow for Structural Elucidation

workflow cluster_workflow Comprehensive Structural Elucidation Workflow Start Synthesized Compound MS Mass Spectrometry (Confirm Formula) Start->MS HNMR ¹H NMR (Proton Framework) Start->HNMR Structure Unambiguous Structure Confirmed MS->Structure CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR TwoD_NMR 2D NMR (Confirm Connectivity) CNMR->TwoD_NMR TwoD_NMR->Structure

Caption: An integrated workflow leveraging multiple analytical techniques for definitive structural verification.

Part 3: A Self-Validating Experimental Protocol for ¹H NMR

The quality of spectroscopic data is directly dependent on meticulous experimental technique. This protocol is designed to produce a high-resolution spectrum suitable for publication and patent filing.

Materials & Equipment:

  • 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tube

  • Glass Pasteur pipette and bulb

  • Small sample vial

  • NMR Spectrometer (≥400 MHz recommended for optimal signal dispersion)

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ containing TMS. The TMS peak will serve as the internal standard for chemical shift calibration (δ = 0.00 ppm), a primary self-validation check. c. Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be clear and particulate-free. Any insolubility may indicate impurities or degradation. d. Using the Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup & Calibration: a. Insert the NMR tube into a spinner turbine, ensuring correct depth placement, and introduce it into the spectrometer's magnet. b. Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. A stable lock signal is essential for maintaining field stability throughout the experiment. c. Shimming: Optimize the magnetic field homogeneity by shimming. This critical step directly impacts spectral resolution. For a high-quality shim, the TMS peak at 0.00 ppm should be a sharp, symmetrical singlet with a narrow half-height linewidth (<0.5 Hz on a 400 MHz instrument). This provides an immediate validation of instrument performance.

  • Data Acquisition (Typical Parameters for a 400 MHz Instrument):

    • Pulse Program: zg30 (A standard 30-degree pulse sequence to ensure proper relaxation between scans).

    • Spectral Width (SW): Set to a range of -2 to 12 ppm to encompass all expected signals.

    • Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full proton relaxation, ensuring accurate signal integration.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

  • Data Processing & Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. d. Integrate the phased, calibrated spectrum to determine the relative ratios of protons for each signal. The ratios should correspond to the predicted values (e.g., 1:1:2:1:4). e. Identify the chemical shift and multiplicity of each signal to assign it to the corresponding protons in the molecule.

Conclusion

The structural integrity of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is robustly confirmed through ¹H NMR spectroscopy. The predictable downfield shifts of the aromatic protons and the characteristic upfield signals of the cyclopropyl group provide a unique spectral fingerprint. For absolute certainty, particularly in a GxP environment, this analysis should be corroborated with orthogonal techniques like mass spectrometry and ¹³C NMR. The detailed protocol herein provides the foundation for generating reproducible, high-quality data essential for advancing scientific research and development.

References

  • Substituent Effects on ¹H NMR Spectra of Aminopyridines. Spectroscopy Letters.[Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines. Magnetic Resonance in Chemistry.[Link]

  • 2-Amino-5-bromopyridine. PubChem, National Center for Biotechnology Information.[Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.[Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Chemistry (ACS Publications).[Link]

  • Tables For Organic Structure Analysis. University of Potsdam.[Link]

  • 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

  • ¹H NMR spectrum for compound 3 in pyridine-d5. ResearchGate.[Link]

  • 5-Bromo-2-iodopyridine. PubChem, National Center for Biotechnology Information.[Link]

  • NMR Chemical Shift Values Table. Chemistry Steps.[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters (ACS Publications).[Link]

  • ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.[Link]

  • 2-Chloropyridine - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

  • ¹H NMR Chemical Shift. Oregon State University.[Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • A Guide to ¹H NMR Chemical Shift Values. Compound Interest.[Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.[Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative research.[Link]

  • H.NMR-Spectrum of Compound{2}. ResearchGate.[Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry.[Link]

  • Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products.[Link]

  • Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes - Supporting Information. Inorganic Chemistry (ACS Publications).[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine , a critical halogenated heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine , a critical halogenated heterocyclic building block used in the synthesis of tyrosine kinase inhibitors and advanced medicinal scaffolds.

We compare the analytical performance of this molecule against key structural analogs, evaluating ionization efficiency, fragmentation stability, and isotopic signature recognition. This guide is designed to assist analytical chemists and process development scientists in establishing robust quality control (QC) protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Before interpreting MS data, the structural parameters determining ionization behavior must be defined.

ParameterSpecification
IUPAC Name 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine
Molecular Formula C₉H₉BrINO
Monoisotopic Mass 352.89 Da (⁷⁹Br) / 354.89 Da (⁸¹Br)
Isotopic Pattern 1:1 doublet (M, M+2) due to Bromine; Iodine is monoisotopic.[1]
Key Labile Bonds C–I (Weakest, ~57 kcal/mol), C–O (Ether), C–Br (~69 kcal/mol)
LogP (Predicted) ~3.2 (Moderately Lipophilic)

Experimental Protocols (Methodology)

To ensure reproducibility, the following self-validating protocols for LC-MS (ESI) and GC-MS (EI) are recommended.

Protocol A: High-Resolution LC-MS (ESI+)

Objective: Determination of intact molecular ion and soft fragmentation.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid).

  • Source Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Acquisition: Scan range m/z 100–600.

  • Validation Check: Verify the presence of the [M+H]⁺ doublet at m/z 353.9/355.9 with equal intensity. If the ratio deviates >10%, check for detector saturation or isobaric interference.

Protocol B: GC-MS (Electron Impact)

Objective: Structural elucidation via hard fragmentation (bond breakage).

  • Inlet Conditions: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Ion Source: Electron Impact (EI) at 70 eV; Source Temp 230°C.

  • Validation Check: The base peak should not be the molecular ion due to the weak C–I bond. Look for the [M–I]⁺ fragment as a major diagnostic peak.

Fragmentation Analysis & Performance

Isotopic Signature (The "Fingerprint")

Unlike standard organic molecules, this product exhibits a unique spectral signature due to the interplay between Bromine (Br) and Iodine (I).

  • Bromine Effect: Creates a distinct 1:1 doublet separated by 2 Da (⁷⁹Br/⁸¹Br).

  • Iodine Effect: Adds significant mass defect and initiates rapid fragmentation but does not split the peak further (¹²⁷I is 100% natural abundance).

Performance Insight: This signature allows for immediate filtration of background noise. Any peak lacking a 1:1 doublet structure can be disregarded as an impurity or matrix artifact.

Fragmentation Pathways (Mechanistic Logic)

The fragmentation is governed by Bond Dissociation Energy (BDE). The C–I bond is the "weakest link," followed by the ether linkage.

Pathway A: Halogen Elimination (Dominant in EI)
  • [M]⁺• Generation: The radical cation forms at m/z 353/355.

  • Iodine Loss: Homolytic cleavage of the C–I bond expels an Iodine radical (I•, 127 Da).

    • Result: Formation of the [M–I]⁺ ion at m/z 226/228. This is often the Base Peak in GC-MS.

  • Bromine Loss: Subsequent loss of Br• is rare without prior iodine loss due to the stronger aromatic C–Br bond.

Pathway B: Ether Side-Chain Cleavage (Dominant in ESI/CID)
  • Cyclopropylmethyl Cleavage: The ether oxygen can undergo inductive cleavage or hydrogen rearrangement.

  • Loss of C₄H₇ (55 Da): The cyclopropylmethyl group is lost as a radical or cation.

    • Result: Formation of the pyridinol cation [M–C₄H₇]⁺ .

Visualization of Fragmentation Logic

Fragmentation M Molecular Ion [M]+. m/z 353 / 355 (1:1 Doublet) Frag_I Fragment [M-I]+ m/z 226 / 228 (Base Peak in EI) M->Frag_I - I• (127 Da) (Weak C-I Bond) Frag_Ether Fragment [M-C4H7]+ m/z 298 / 300 (Loss of Cyclopropyl) M->Frag_Ether - C4H7• (55 Da) (Ether Cleavage) Frag_Core Core Pyridinol Ion m/z 171 / 173 (Loss of I + C4H7) Frag_I->Frag_Core - C4H7 Frag_Ether->Frag_Core - I•

Figure 1: Mechanistic fragmentation tree showing the competition between Iodine loss (C-I cleavage) and Ether side-chain fragmentation.

Comparative Performance Analysis

This section compares the target molecule against common alternatives/analogs to assist in selection and identification.

Comparison 1: Target vs. Methoxy Analog

Alternative: 5-Bromo-2-iodo-3-methoxypyridine (Simple ether analog).

FeatureTarget (Cyclopropylmethoxy)Alternative (Methoxy)Performance Verdict
Diagnostic Loss Loss of 55 Da (C₄H₇) is highly specific.Loss of 15 Da (CH₃) or 30 Da (CH₂O).Target is Superior. The 55 Da neutral loss is less common in background noise than methyl loss, making the target easier to track in complex matrices.
Lipophilicity Higher (LogP ~3.2).Lower (LogP ~2.5).Target offers better retention on C18 columns, reducing co-elution with polar matrix salts.
Stability Cyclopropyl ring can open under high energy (CID).Stable methyl group.Alternative is more stable. Care must be taken with collision energy (CE) for the target to avoid over-fragmentation.
Comparison 2: Target vs. Regioisomer

Alternative: 2-Bromo-5-iodo-3-(cyclopropylmethoxy)pyridine (Halogen swap).

  • Differentiation Challenge: Both isomers have identical mass and isotopic patterns.

  • Differentiation Solution (MS/MS):

    • Target (2-Iodo): The C2–I bond is electronically activated by the adjacent pyridine nitrogen (inductive effect), making it weaker. Expect higher abundance of [M–I]⁺ .

    • Alternative (5-Iodo): The C5–I bond is less activated. The ratio of [M–I]⁺ to Molecular Ion will be lower compared to the target.

    • Recommendation: Use MS/MS fragmentation ratios to distinguish regioisomers.

References

  • Vertex AI Search. (2025). Search Results for Halopyridine Fragmentation. Retrieved from 2.

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-iodopyridine (Substructure Reference). Retrieved from 3.[4]

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds. Retrieved from 5.

  • ResearchGate. (2012). Comparison of EI and ESI Mass Spectrometry for Heterocycles. Retrieved from 6.

Sources

Validation

Comparative Guide: Reactivity of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine vs. 2-Bromo Analogs

Executive Summary: The "Selectivity Switch" In the development of kinase inhibitors and complex heterocycles, the 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine scaffold (hereafter referred to as the Target Scaffold ) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity Switch"

In the development of kinase inhibitors and complex heterocycles, the 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine scaffold (hereafter referred to as the Target Scaffold ) represents a superior alternative to its 2,5-dibromo analog.

While both molecules offer orthogonal functionalization handles, the Target Scaffold provides a deterministic selectivity switch . The presence of the C2-Iodine atom—distinct from the C5-Bromine—allows for exclusive C2-functionalization via oxidative addition (Suzuki/Sonogashira) and enables access to C2-lithio species via halogen-metal exchange. In contrast, the 2,5-dibromo analog suffers from kinetic competition in transition metal catalysis and exhibits reversed regioselectivity (C5-lithiation) under metal-exchange conditions.

This guide details the mechanistic basis for this divergence and provides validated protocols for exploiting the unique reactivity of the 2-iodo-5-bromo motif.

Mechanistic Basis of Selectivity

The superior performance of the Target Scaffold stems from the interplay between Bond Dissociation Energy (BDE) and Positional Electronics .

Bond Dissociation Energy (The Thermodynamic Driver)

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of Pd(0) into the Carbon-Halogen bond. The C–I bond is significantly weaker than the C–Br bond, creating a large kinetic window for selective reaction.

Bond TypeApprox.[1][2][3][4][5] BDE (kcal/mol)Relative Reactivity (Pd-Cat)
C(sp²)–I ~65High (Fastest)
C(sp²)–Br ~81Moderate
C(sp²)–Cl ~96Low (Slowest)
  • Target Scaffold (2-I, 5-Br): The

    
    BDE (~16 kcal/mol) ensures Pd inserts at C2-I exclusively at mild temperatures.
    
  • Analog (2-Br, 5-Br): The BDE is identical at both sites. Selectivity relies solely on the electronic activation of the C2 position by the pyridine nitrogen. While C2 is favored, higher temperatures or excess reagent often lead to "over-coupling" at C5.

Positional Electronics & Lithiation Regiochemistry

The 3-cyclopropylmethoxy group acts as an electron-donating group (EDG), but the pyridine nitrogen is the dominant electronic director.

  • Electronic Activation (S_NAr / Pd): The C2 position is

    
     to the nitrogen, making it electron-deficient and activated for nucleophilic attack or oxidative addition.
    
  • Lithiation Preference (The Critical Divergence):

    • 2,5-Dibromo: Treatment with n-BuLi results in C5-Lithiation . The "String-of-Pearls" orbital distribution and stability of the C5-anion (beta to nitrogen) favor exchange at the "benzene-like" meta position.

    • Target Scaffold (2-I, 5-Br): The rate of Iodine-Lithium exchange is orders of magnitude faster than Bromine-Lithium exchange. This kinetic factor overrides the thermodynamic preference for C5, resulting in C2-Lithiation .

Comparative Reactivity Data

The following table summarizes the divergent outcomes when subjecting both scaffolds to identical reaction conditions.

Reaction TypeReagentTarget Scaffold (2-I, 5-Br) Analog (2,5-Dibromo)
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 60°C>98% C2-Biaryl (Single Product)~85% C2-Biaryl / 15% Bis-aryl
Sonogashira Alkyne, Pd/Cu, Et₃N, RTExclusive C2-Alkynyl Mixture (C2 major, C5 minor)
Lithiation n-BuLi, -78°C, THFC2-Lithio Species (Nucleophile at C2)C5-Lithio Species (Nucleophile at C5)
S_NAr Morpholine, HeatC2-Amine (Iodine displaced)C2-Amine (Bromine displaced)

Key Insight: The Target Scaffold is the only viable route if you need to generate a nucleophile (Li/Mg) at the C2 position while preserving the C5 halogen.

Experimental Protocols

Protocol A: Chemoselective C2-Suzuki Coupling

Objective: Install an aryl group at C2 without touching the C5-Bromine.

Reagents:

  • Substrate: 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

  • Solvent: DME (0.1 M concentration)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under Nitrogen.

  • Add degassed DME and aqueous Na₂CO₃.

  • Stir at 45–50°C for 4 hours. (Note: The low temperature is sufficient for C-I activation but prevents C-Br insertion).

  • Monitor via LC-MS. The C-I bond should be fully consumed before any C-Br insertion occurs.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.

  • Expected Yield: 85-92% of the 2-phenyl-5-bromo product.

Protocol B: Regiodivergent Lithiation (C2-Functionalization)

Objective: Generate a C2-nucleophile to react with an electrophile (e.g., aldehyde), preserving the C5-Bromine. This reaction is impossible with the 2,5-dibromo analog.

Reagents:

  • Substrate: 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine (1.0 equiv)

  • Exchange Reagent: n-Butyllithium (1.05 equiv, 1.6 M in hexanes) or i-PrMgCl (for milder Grignard formation)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolve substrate in anhydrous THF under Argon; cool to -78°C .

  • Add n-BuLi dropwise over 10 minutes. The internal temp must not rise above -70°C.

    • Mechanistic Note: The I-Li exchange is instantaneous. The Br-Li exchange is too slow to compete at this temperature.

  • Stir for 15 minutes at -78°C.

  • Add the electrophile (Benzaldehyde) neat or in THF solution.

  • Allow to warm to 0°C over 1 hour.

  • Quench with sat. NH₄Cl.

  • Result: Formation of the C2-benzyl alcohol derivative. The C5-Bromine remains intact.

Visualization of Reactivity Pathways

The following diagram illustrates the "Selectivity Switch" provided by the 2-iodo substituent compared to the 2-bromo analog.

ReactivityComparison Target Target Scaffold (2-I, 5-Br) C2_Pd Product A: C2-Aryl, 5-Br (High Selectivity) Target->C2_Pd Suzuki (Pd) C-I > C-Br C2_Li Product B: C2-Electrophile, 5-Br (Unique Pathway) Target->C2_Li Li-Exchange I > Br (Kinetic) Analog Analog Scaffold (2-Br, 5-Br) Mix_Pd Mixture: C2-Aryl + Bis-Aryl (Kinetic Control Required) Analog->Mix_Pd Suzuki (Pd) C2 ≈ C5 (Electronic) C5_Li Product C: 5-Electrophile, 2-Br (Reversed Regiochemistry) Analog->C5_Li Li-Exchange C5 Stability (Thermodynamic)

Caption: Divergent reaction pathways. Note that the Target Scaffold (Blue) allows access to C2-Lithio species (Green), whereas the Analog (Grey) forces C5-Lithiation (Red).

Synthesis & Intermediate Logic[6][9][11]

SynthesisLogic Start 2-Amino-3-hydroxypyridine Step1 1. O-Alkylation (Cyclopropylmethyl bromide) Start->Step1 Step2 2. Bromination (NBS) (Selects C5 para to amine) Step1->Step2 Step3 3. Sandmeyer (NaNO2, KI) (Installs I at C2) Step2->Step3 Final 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine Step3->Final

Caption: Logical synthetic sequence establishing the orthogonal halogenation pattern.

References

  • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.

  • Parham, W. E., & Piccirilli, R. M. (1977). "Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine." The Journal of Organic Chemistry.

  • Spivey, A. C., et al. (2017). "Site-selective cross-coupling of dihalogenated heteroarenes." Organic & Biomolecular Chemistry.

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.[6] (General reference for Halogen-Metal Exchange rates: I > Br >> Cl).

  • Luo, Y., et al. (2018). "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." WuXi AppTec / QM Magic Class.

Sources

Comparative

Technical Guide: Structural Differentiation of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

Executive Summary 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a highly functionalized heterocyclic scaffold used frequently in fragment-based drug discovery (FBDD) and PROTAC linker design. Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a highly functionalized heterocyclic scaffold used frequently in fragment-based drug discovery (FBDD) and PROTAC linker design. Its structural integrity is critical because the C2-Iodo and C5-Bromo positions exhibit orthogonal reactivity profiles—essential for sequential cross-coupling (e.g., Sonogashira, Suzuki).

However, synthesis often yields regioisomers (e.g., O-alkylation vs. N-alkylation, or halogen scrambling) that are difficult to separate by standard LC-MS due to identical molecular weights (


 patterns). This guide provides a definitive, multi-modal protocol to distinguish the target molecule from its structural "imposters" using NMR spectroscopy, chemical reactivity, and chromatographic behavior.

Part 1: The Isomer Landscape

Before analysis, we must define the structural problem. The synthesis typically involves the alkylation of a dihalo-hydroxypyridine precursor. Three primary isomeric risks exist:

  • Target Molecule (Isomer A): 2-Iodo, 3-Alkoxy, 5-Bromo.

  • Regioisomer B (Halogen Scramble): 2-Bromo, 3-Alkoxy, 5-Iodo (reversed halogens).

  • Regioisomer C (Positional Isomer): 2-Iodo, 5-Alkoxy, 3-Bromo (alkoxy/halogen swap).

Key Structural Feature for Differentiation:

  • Proton Arrangement: The target has protons at positions H4 and H6 .[1] These are meta to each other.

  • Carbon Environment: The C2 carbon is bonded to Iodine, subjecting it to the Heavy Atom Effect .

Part 2: NMR Spectroscopy – The Gold Standard

Mass spectrometry cannot distinguish these isomers. NMR is the only self-validating method for structural assignment.

Proton ( H) NMR Analysis

Solvent: DMSO-


 (preferred for pyridine resolution) or CDCl

.
FeatureTarget (Isomer A)Regioisomer (Ortho-Protons)Mechanistic Reason
Coupling (

)

Hz

Hz
The target protons are meta separated by the C5-Br. Isomers with adjacent protons (e.g., H4/H5) show strong ortho coupling.
H6 Shift

ppm
VariableH6 is adjacent to Nitrogen (deshielding) and C5-Br.
H4 Shift

ppm
VariableH4 is shielded by the electron-donating alkoxy group at C3.
Carbon ( C) NMR & The Heavy Atom Effect

The most definitive proof of the 2-Iodo vs. 2-Bromo position is the chemical shift of the C2 carbon.

  • Theory: Iodine exerts a significant shielding effect (Heavy Atom Effect/Spin-Orbit Coupling) on the attached carbon, shifting it upfield by 20–30 ppm compared to bromine or chlorine.

  • Diagnostic Criteria:

    • C2-I (Target): Signal appears at

      
       ppm .
      
    • C2-Br (Isomer B): Signal appears at

      
       ppm .
      
    • Note: A standard pyridine C2 is ~150 ppm. The upfield shift <130 ppm is the "smoking gun" for C2-Iodine.

2D NMR Workflow (NOESY/HMBC)

To confirm the position of the cyclopropylmethoxy group relative to the ring protons:

  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the O-CH

      
        protons of the cyclopropyl group.
      
    • Target: You will see a strong NOE correlation only to H4 . (H6 is too far away).

    • Isomer C (5-Alkoxy): You would see NOE correlations to both H4 and H6 (or H6 and H4 depending on numbering), as the 5-position is flanked by two protons in some isomeric forms.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling from the O-CH

      
        protons to C3 .
      
    • Confirm C3 correlates to H4 (

      
       or 
      
      
      
      ).
Visualization: NMR Logic Flow

NMR_Logic Start Unknown Isomer Sample Step1 1H NMR: Measure J-coupling between aromatic protons Start->Step1 Decision1 J value? Step1->Decision1 Result_Ortho J = 5-8 Hz (Ortho Coupling) Decision1->Result_Ortho Ortho Result_Meta J = 1-2 Hz (Meta Coupling) Decision1->Result_Meta Meta Step2 13C NMR: Check C2 Chemical Shift (Carbon attached to N) Result_Meta->Step2 Decision2 Shift (ppm)? Step2->Decision2 Result_Br > 140 ppm Likely C2-Bromo (REJECT) Decision2->Result_Br Result_I < 130 ppm Likely C2-Iodo (Heavy Atom Effect) Decision2->Result_I Step3 NOESY: Irradiate O-CH2 Result_I->Step3 Decision3 Correlation? Step3->Decision3 Result_Target NOE to H4 only CONFIRMED TARGET Decision3->Result_Target Result_Iso NOE to H4 & H6 (Isomer C) Decision3->Result_Iso

Caption: Decision tree for spectroscopic validation. The path to the target requires Meta coupling, Upfield C2 shift, and specific NOE correlations.

Part 3: Chemical Reactivity (Functional Validation)

If NMR is ambiguous due to line broadening or impurities, chemical reactivity provides a binary "Pass/Fail" test.

The Principle: S Ar Selectivity

In pyridines, nucleophilic aromatic substitution (S


Ar) occurs preferentially at the 2-position  (ortho to N) and 4-position  (para to N) due to resonance stabilization of the Meisenheimer intermediate. The 3- and 5-positions  are essentially inert to S

Ar under mild conditions.

Furthermore, Iodine is a superior leaving group to Bromine in S


Ar reactions.
Experimental Protocol: The Morpholine Test
  • Setup: Dissolve 10 mg of the candidate compound in 0.5 mL DMSO.

  • Reagent: Add 2 equivalents of Morpholine (mild nucleophile).

  • Condition: Heat to 60°C for 1 hour.

  • Analysis: Monitor by LC-MS.

Interpretation:

  • Target (2-I, 5-Br): Rapid conversion to the 2-morpholino-5-bromo adduct. The Iodine is displaced. Mass shift:

    
    .
    
  • Isomer B (2-Br, 5-I): Slower reaction (Br is a poorer leaving group than I). If it reacts, it displaces Br.

  • Isomer C (3-Br, 5-Alkoxy...): If halogens are only at 3 and 5 positions, NO REACTION will occur under these mild conditions.

Reaction_Flow Reactant Target Molecule (2-I, 5-Br) Intermediate Meisenheimer Complex (at C2) Reactant->Intermediate Fast Attack Reagent + Morpholine 60°C, DMSO Reagent->Intermediate Product Product: 2-Morpholino-5-bromo-pyridine Intermediate->Product Elimination Byproduct Leaving Group: Iodide (I-) Intermediate->Byproduct

Caption: S_NAr validation mechanism. Only the 2-Iodo position is sufficiently reactive to permit rapid substitution with morpholine.

Part 4: Chromatographic Behavior (HPLC/UPLC)

While retention times (


) are method-dependent, relative elution order is predictable based on lipophilicity (LogP).
  • Lipophilicity Rule: Iodine is more lipophilic than Bromine.

  • Dipole Moment: The vector sum of dipoles changes based on the relative positions of the electronegative atoms (N, O, Br, I).

  • Prediction:

    • 2-Iodo isomers generally elute later than 2-Bromo isomers on Reverse Phase (C18) columns due to the higher hydrophobicity of the large Iodine atom, provided the solvation of the pyridine nitrogen doesn't dominate.

    • Method Recommendation: Use a Phenyl-Hexyl column rather than standard C18. The

      
      -
      
      
      
      interactions with the electron-deficient pyridine ring provide superior separation of regioisomers compared to pure hydrophobic interaction.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and HMBC strategies). Link

  • Reich, H. J. (2024). The NMR of Heterocycles: Pyridines. University of Wisconsin-Madison Chemistry. (Detailed coupling constants and chemical shifts). Link

  • Schlosser, M. (2005). C-C Bond Formation and Annulation via Organometallics. Wiley-VCH. (Discusses Halogen-Metal exchange selectivity in pyridines).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Foundational text on Pyridine S

    
    Ar reactivity). Link
    
  • Spivey, A. (2020). Pyridine Chemistry: Synthesis and Reactivity. Imperial College London Notes. (Mechanistic grounding for C2 vs C3/5 reactivity).

Sources

Validation

Beyond NMR: Validating 3-Alkoxypyridine Regiochemistry via X-ray Crystallography

Introduction: The Ambident Nucleophile Trap In medicinal chemistry, 3-alkoxypyridines are privileged scaffolds, appearing frequently in kinase inhibitors, cholinergic ligands, and nicotinic acetylcholine receptor (nAChR)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambident Nucleophile Trap

In medicinal chemistry, 3-alkoxypyridines are privileged scaffolds, appearing frequently in kinase inhibitors, cholinergic ligands, and nicotinic acetylcholine receptor (nAChR) modulators. However, their synthesis—typically via the alkylation of 3-hydroxypyridine—presents a classic yet persistent challenge: regiochemical ambiguity .

The pyridin-3-ol moiety acts as an ambident nucleophile. Under basic conditions, the deprotonated intermediate can react at either:

  • The Oxygen atom (O-alkylation): Yielding the desired 3-alkoxypyridine ether.

  • The Nitrogen atom (N-alkylation): Yielding the thermodynamically stable, often unwanted, N-alkylpyridin-3(1H)-one (a vinylogous amide).

While 1D NMR (


H, 

C) is the standard first-line analytical tool, it often fails to definitively distinguish these isomers, particularly when the alkyl group lacks protons close enough to the pyridine core to generate distinct Nuclear Overhauser Effect (NOE) signals. In these "silent" cases, relying solely on NMR can lead to misassigned structures and wasted SAR (Structure-Activity Relationship) cycles.

This guide outlines why Single Crystal X-ray Diffraction (SCXRD) is the necessary validation step for these intermediates and provides a robust protocol for crystallizing these notoriously difficult (often oily) compounds.

Comparative Analysis: Why X-ray is the Gold Standard

The following table objectively compares the three primary structural validation methods for 3-alkoxypyridine derivatives.

FeatureNMR (1D/2D) Mass Spectrometry (HRMS) X-ray Crystallography (SCXRD)
Primary Output Connectivity & EnvironmentElemental CompositionAbsolute Atomic Position
Regio-Resolution Moderate. Depends on distinct NOE signals (e.g., N-CH₂ vs O-CH₂).Low. Isomers often have identical m/z and similar fragmentation.Absolute. Direct visualization of bond connectivity.
Tautomer ID Difficult. Fast exchange in solution can blur keto-enol signals.N/A. Gas phase ions do not reflect solution tautomers.Definitive. Distinguishes C-O (single) vs C=O (double) bonds.
Sample State Solution (Solvent effects may shift tautomeric equilibrium).Gas Phase.[1]Solid State (Fixed conformation).
Ambiguity Risk High for scaffold-hopping where reference shifts are unknown.High. Cannot distinguish isomers.Zero.
The Senior Scientist’s Insight

"In my experience, the most dangerous phase in a project is when an N-alkylated impurity is misidentified as the O-alkylated product because the


C shifts are 'close enough.' X-ray crystallography is not just for final compounds; it is a risk-mitigation tool for intermediate scaffolds."

Experimental Protocol: Crystallizing the "Uncrystallizable"

A major barrier to using X-ray for 3-alkoxypyridines is that they are frequently low-melting solids or viscous oils. Standard evaporation often fails. To circumvent this, we utilize Salt Formation to induce crystallinity.

Method: The "HCL-Ether" Diffusion Protocol

Objective: Convert the oily free base into a crystalline hydrochloride or picrate salt suitable for diffraction.

Reagents:

  • Target 3-alkoxypyridine (crude oil or gum)

  • Solvent A: Diethyl ether or MTBE (Anti-solvent)

  • Solvent B: Methanol or Ethanol (Good solvent)

  • Reagent: 2M HCl in Diethyl ether (or Picric acid for non-basic pyridines)

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the oily intermediate in a minimal amount (0.5 mL) of dry Methanol (Solvent B) in a small vial (Vial A).

  • Acidification: Dropwise, add 1.0 equivalent of 2M HCl in diethyl ether.

    • Observation: The solution may warm slightly. Ensure no immediate amorphous precipitation occurs. If it does, add more Methanol until clear.

  • Vapor Diffusion Setup:

    • Place Vial A (uncapped) inside a larger jar (Vial B).

    • Fill the bottom of Vial B with 5 mL of Diethyl ether (Solvent A).

    • Critical Step: Ensure the liquid levels do not touch.

  • Equilibration: Seal Vial B tightly. Allow to stand undisturbed at 4°C for 2-5 days.

  • Harvesting: As ether vapor diffuses into the methanol, the solubility decreases, forcing the ionic lattice to form. You will typically see needles (HCl salts) or blocks (Picrates).

Case Study: Distinguishing Isomers via Bond Lengths

To validate the structure, we look beyond the connectivity—we analyze the bond lengths. The electronic difference between the O-alkyl (pyridine ether) and N-alkyl (pyridone) forms is structurally explicit.

Scenario: Alkylation of 3-hydroxypyridine with benzyl bromide.

  • Candidate A: 3-(benzyloxy)pyridine (O-alkyl)

  • Candidate B: 1-benzylpyridin-3(1H)-one (N-alkyl)

Crystallographic Evidence:

Bond ParameterCandidate A (O-Alkyl) Candidate B (N-Alkyl)
C3–O Bond Type Single Bond (Ether)Double Bond (Ketone)
C3–O Length 1.35 – 1.37 Å 1.22 – 1.26 Å
Ring C–N Bonds Aromatic (delocalized)Single-bond character (C–N < C=N)
Ring Planarity Strictly PlanarOften slight puckering at Nitrogen

Decision Workflow (Graphviz)

The following diagram illustrates the logical pathway for validating these intermediates, highlighting the "Salt Formation" loop for oily samples.

G Start Crude Reaction Mixture (3-hydroxypyridine alkylation) NMR 1D NMR Analysis (1H, 13C) Start->NMR Ambiguity Is Regiochemistry Definitive? NMR->Ambiguity Definitive Proceed to Biological Testing Ambiguity->Definitive Yes Ambiguous Ambiguous/Silent NOE (Risk of N-alkylation) Ambiguity->Ambiguous No PhysicalState Physical State? Ambiguous->PhysicalState Solid Recrystallize (Slow Evap) PhysicalState->Solid Solid Oil Salt Formation (HCl or Picrate) PhysicalState->Oil Oil/Gum XRD Single Crystal XRD Solid->XRD Oil->XRD Analysis Bond Length Analysis (C-O vs C=O) XRD->Analysis ResultO C-O ~1.36 Å (O-Alkylated Product) Analysis->ResultO ResultN C-O ~1.24 Å (N-Alkylated Impurity) Analysis->ResultN

Caption: Workflow for structural validation. Note the critical "Salt Formation" step for oily intermediates to enable X-ray diffraction.

References

  • Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911). Journal of Medicinal Chemistry. [Link]

  • Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science.[2] [Link]

  • Harris, C., & Hardcastle, F. D. (2015).[3] Bond Length – Bond Valence Relationships for Carbon – Carbon and Carbon – Oxygen Bonds. Journal of the Arkansas Academy of Science.[3] [Link]

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kozlecki, T., et al. (2003). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. The compound 5-Bromo-3-(cyclopropylmethoxy)-2-iodopy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. The compound 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine, a halogenated heterocyclic compound, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. This guide provides an in-depth, procedural framework for its safe and compliant disposal, grounded in established safety protocols and regulatory principles. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and environmental stewardship.

Hazard Assessment and Chemical Profile

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can extrapolate its hazard profile from structurally similar compounds, such as 5-Bromo-2-iodopyridine and other halogenated pyridines.[1][2][3] This analysis forms the basis for all subsequent safety and handling protocols.

Key Hazards:

  • Skin and Eye Irritation: Like many halogenated organic compounds, it is expected to cause skin irritation and serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Toxicity: Classified as a substance that may be harmful if swallowed, in contact with skin, or inhaled.[5]

  • Environmental Hazard: As a halogenated compound, improper disposal can lead to environmental contamination. It should not be released into drains or waterways.[6][7][8]

Data Summary: Hazard and Handling Information
ParameterGuidelineSource(s)
Primary Hazard Class Halogenated Organic Waste[9]
Physical Form Solid (crystalline powder)[2][10]
Known Health Risks Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, lab coat.[4][11][12]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[6][9]
Primary Disposal Route Collection by a licensed hazardous waste disposal facility for incineration.[1][13]

The Core Directive: Waste Classification and Segregation

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine must be managed as Halogenated Organic Hazardous Waste . This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins.[13]

The Causality Behind Segregation: Mixing halogenated waste with non-halogenated organic waste streams is a common and costly error in laboratory practice. It contaminates the entire volume, forcing the more expensive halogenated disposal route for a much larger quantity of solvent.[9] Furthermore, mixing with incompatible materials like strong acids or bases can trigger dangerous chemical reactions.[6][9]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Identify Waste: 5-Bromo-3-(cyclopropylmethoxy) -2-iodopyridine B Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B Always first C Select a designated 'Halogenated Organic Waste' container. B->C D Ensure container is: - Chemically compatible - In good condition - Securely sealed C->D E Affix Hazardous Waste Label. Fill out completely: - Full Chemical Name - Hazard Warnings - Accumulation Start Date D->E F Store container in a Satellite Accumulation Area (SAA) away from incompatibles. E->F G Is container full or accumulation time limit reached? G->F No, continue collection H Contact Institutional EHS or approved waste contractor for pickup. G->H Yes I Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). H->I J Final Disposal: High-Temperature Incineration I->J

Caption: A workflow for the compliant disposal of halogenated pyridine waste.

Step-by-Step Disposal and Decontamination Protocol

Adherence to a systematic procedure is essential for safety and compliance. This protocol covers the entire process from waste generation to final hand-off.

Experimental Protocol: Waste Collection and Handling
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12] Work should be performed in a well-ventilated area or a chemical fume hood.[12]

  • Waste Container Selection:

    • Use a dedicated waste container clearly labeled "Halogenated Organic Waste." [9]

    • The container must be made of a material compatible with the chemical and securely sealable. Re-purposed, clean chemical reagent bottles are often suitable, but the original label must be completely defaced or removed.[14]

  • Collection of Waste:

    • Solid Waste: Carefully transfer solid 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine waste into the designated container using a spatula or funnel.

    • Solutions: If the compound is in solution with an organic solvent, pour the solution into the liquid halogenated waste container. Do not mix with aqueous or non-halogenated waste.[9]

    • Contaminated Materials: Items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be collected in a separate, sealed bag or container labeled as solid hazardous waste.[15]

  • Labeling and Storage:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[14]

    • The label must include the full chemical name(s) of the contents, the words "Hazardous Waste," and the date accumulation began.[14][15]

    • Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[16]

  • Arranging Final Disposal:

    • Once the container is full or reaches the institutional time limit for storage, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][17] Never pour this chemical down the drain.[7]

Emergency Protocol: Spill Management

In the event of a small spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate and ensure the area is well-ventilated.

  • Control Ignition Sources: If a flammable solvent is involved, remove all sources of ignition.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[3] Do not use combustible materials like sawdust.[12]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3][8]

  • Decontaminate Area: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[13]

Protocol: Decontamination of Containers
  • Empty Containers: An empty container that held 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine must still be treated with care. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic hazardous waste.[18] After triple-rinsing, the defaced container may be disposed of in the normal trash or recycled, pending institutional policy.[18]

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. Follow this with a standard wash procedure.

By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine. Acros PharmaTech Limited. [Link]

  • Standard Operating Procedure for work with Iodine. Duke SMIF. [Link]

  • LCSS: BROMINE.
  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • PYRIDINE FOR SYNTHESIS SDS. Loba Chemie. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bromine in orgo lab SOP.
  • Bromine SOP. Rutgers University. [Link]

  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide. ResearchGate. [Link]

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